molecular formula C18H16N4O4 B2731466 5-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazolo[1,5-a]pyridine-3-carboxamide CAS No. 2034339-72-3

5-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No. B2731466
CAS RN: 2034339-72-3
M. Wt: 352.35
InChI Key: KFVYFLPEWMBZPQ-UHFFFAOYSA-N
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Description

“5-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazolo[1,5-a]pyridine-3-carboxamide” is a compound that has been mentioned in the context of being a potential PARP1 inhibitor . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route was reported to encompass fewer side reactions, simplified synthetic and isolation process, and increased yield with higher purity .

Scientific Research Applications

Antioxidant Activities

Compounds with structural similarities to the one mentioned have been synthesized and evaluated for their antioxidant properties. The antioxidant activity is critical in combating oxidative stress, which is linked to various chronic diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The radical scavenging activity of these compounds suggests potential for therapeutic applications in diseases caused by oxidative stress (Ahmad et al., 2012).

Antimicrobial Activities

Several studies have focused on synthesizing novel compounds and evaluating their antimicrobial efficacy against a range of bacterial and fungal pathogens. These compounds have shown promising antibacterial and antifungal activities, highlighting their potential as new antimicrobial agents to combat drug-resistant infections (Gouda et al., 2010), (Bondock et al., 2008).

Anticancer Activities

The development of novel compounds for anticancer therapy is a significant area of research. Some of the synthesized compounds related to the mentioned chemical have been evaluated for their cytotoxic activities against various cancer cell lines, including breast, lung, and colon cancers. These studies provide insights into the potential of these compounds as anticancer agents, offering a basis for further research and development (Abu‐Hashem et al., 2020), (Rahmouni et al., 2016).

Insecticidal Activities

Research into novel heterocycles incorporating thiadiazole moiety against pests like the cotton leafworm, Spodoptera littoralis, has shown that these compounds can exhibit significant insecticidal properties. This line of study opens up potential applications in agriculture for pest management and control strategies (Fadda et al., 2017).

properties

IUPAC Name

5-acetamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-11(23)20-13-4-5-22-15(8-13)14(10-19-22)18(24)21-12-2-3-16-17(9-12)26-7-6-25-16/h2-5,8-10H,6-7H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVYFLPEWMBZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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